![molecular formula C20H19F6N3O4 B2820313 N-{2-[(苯胺甲酰)氨基]乙基}-2,5-双(2,2,2-三氟乙氧基)苯甲酰胺 CAS No. 338404-65-2](/img/structure/B2820313.png)
N-{2-[(苯胺甲酰)氨基]乙基}-2,5-双(2,2,2-三氟乙氧基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide” is a chemical compound . It is also known by other synonyms such as “N-{2-[(phenylcarbamoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzamide” and "Benzamide, N-[2-[[(phenylamino)carbonyl]amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)-CAS" .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide:
Pharmaceutical Development
This compound has potential applications in the development of new pharmaceuticals due to its unique chemical structure. The presence of trifluoroethoxy groups can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the anilinocarbonyl moiety may interact with various biological targets, making it a versatile scaffold for drug design .
Cancer Research
In cancer research, this compound could be explored for its potential as an anti-cancer agent. The trifluoroethoxy groups may improve the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. Its structure suggests it could inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
Neurodegenerative Disease Studies
The compound’s ability to cross the blood-brain barrier makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its unique structure could help in modulating neurological pathways and protecting neurons from degeneration .
Enzyme Inhibition
This compound can be studied for its potential to inhibit various enzymes. The anilinocarbonyl group is known to interact with enzyme active sites, potentially leading to the development of new enzyme inhibitors. This application is crucial in designing drugs for diseases where enzyme activity needs to be regulated .
Chemical Biology
In chemical biology, this compound can be used as a probe to study biological processes. Its unique structure allows it to interact with different biomolecules, making it useful for mapping out biochemical pathways and understanding molecular interactions within cells .
Material Science
The compound’s stability and unique chemical properties make it suitable for applications in material science. It can be used in the synthesis of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. These materials could have applications in various industries, including electronics and aerospace .
Agricultural Chemistry
In agricultural chemistry, this compound could be explored for its potential as a pesticide or herbicide. Its ability to interact with biological targets could be harnessed to develop new agrochemicals that are more effective and environmentally friendly .
Analytical Chemistry
The compound can be used as a standard or reagent in analytical chemistry. Its unique structure and properties make it useful for developing new analytical methods or improving existing ones. This application is essential for ensuring the accuracy and reliability of chemical analyses in various fields .
属性
IUPAC Name |
N-[2-(phenylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N3O4/c21-19(22,23)11-32-14-6-7-16(33-12-20(24,25)26)15(10-14)17(30)27-8-9-28-18(31)29-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,27,30)(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQVSRUPKPOIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(anilinocarbonyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2820230.png)
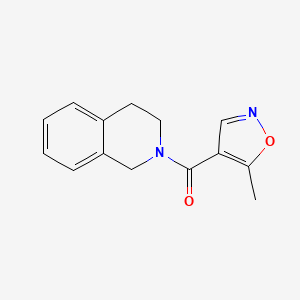
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)
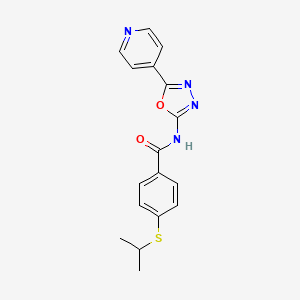
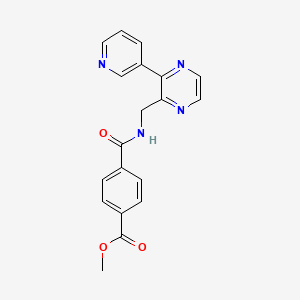
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)
![3-{4-[3-(3-Ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2820244.png)
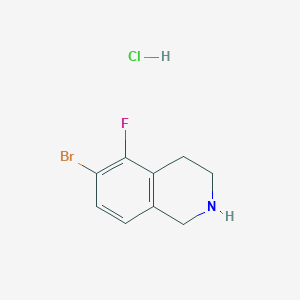
![4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2820247.png)

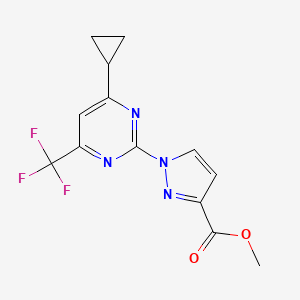
![2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2820250.png)
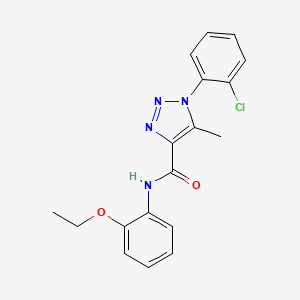
![2-(2-Chlorophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2820253.png)